molecular formula C15H16O3 B3058783 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol CAS No. 91793-46-3

4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol

Cat. No.: B3058783
CAS No.: 91793-46-3
M. Wt: 244.28 g/mol
InChI Key: CJJQLHLEWQGHMJ-UHFFFAOYSA-N
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Description

4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol is a synthetic diphenol compound with a molecular formula containing 18 heavy atoms and a molecular weight of 244.29 g/mol . This structure features two aromatic rings and a hydroxypropyl linker, contributing to its physical properties, including a calculated LogS (solubility) of -2.231 and a LogP (partition coefficient) of -0.644 . As a phenol derivative, this compound is of significant interest in scientific research aimed at studying the properties and applications of natural phenols and their synthetic analogs. Natural phenols are widely investigated for their diverse bioactivities, which can include antimicrobial, antibacterial, and antioxidant properties . Research in this field often involves the tailored functionalization of phenolic compounds to improve their characteristics, such as overcoming limitations like toxicity, low water solubility, or to enhance their intrinsic activity . This makes derivatives like this compound valuable intermediates for exploring structure-activity relationships and developing novel compounds for various research applications, from material science to biological studies . This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[2-hydroxy-3-(4-hydroxyphenyl)propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8,15-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJQLHLEWQGHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238694
Record name 2-Propanol, 1,3-bis(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91793-46-3
Record name 2-Propanol, 1,3-bis(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091793463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,3-bis(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzaldehyde with 3-(4-hydroxyphenyl)propanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Reference
This compound (Target) C₁₅H₁₆O₃ 244.29 Two 4-hydroxyphenyl groups linked by hydroxypropyl Limited direct data; derivatives show acetylcholinesterase inhibition (KI: 90–379 nM)
4-(2-Hydroxy-3-(4-hydroxyphenoxy)propyl)-2-methoxyphenol C₁₆H₁₈O₅ 290.31 Methoxy substitution on one aromatic ring Acetylcholinesterase inhibition (KI: ~379 nM)
(R)-1-[2-Hydroxy-3-(4-hydroxyphenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol C₂₂H₂₉NO₃ 355.47 Piperidin-4-ol ring with benzyl substitution Systemic anticonvulsant activity in epilepsy models
2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol C₁₇H₂₁NO₃ 287.36 Amino alcohol backbone, dual hydroxyphenyl groups Antiasthmatic and uterine relaxant applications
4-(2-Hydroxy-3-(piperidin-1-yl)propyl)-2-methoxyphenol C₁₆H₂₅NO₃ 279.38 Piperidine substitution on hydroxypropyl chain Semisynthetic insecticidal activity
1-{2-Hydroxy-3-(3-methoxyphenylcarbamoyl)oxypropyl}-4-(4-fluorophenyl)piperazin-1-ium chloride C₂₁H₂₅ClFN₃O₄ 458.89 N-arylpiperazine, fluorophenyl, carbamoyl groups Potent antimicrobial activity against Mycobacterium kansasii (comparable to isoniazid)

Key Structural and Functional Insights

Amino Alcohol Moieties (e.g., 2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol ): Introduce hydrogen-bonding and ionic interactions, critical for receptor binding in antiasthmatic drugs.

Ring Systems :

  • Piperidine/Piperazine Rings (e.g., anticonvulsant and antimicrobial derivatives): Add steric bulk and modulate electronic properties, enhancing affinity for specific enzymatic or microbial targets.

Biological Activity Trends: Antimicrobial Efficacy: N-arylpiperazine derivatives with halogen substituents (e.g., 4-fluorophenyl) exhibit superior activity against mycobacteria, likely due to increased membrane permeability . Enzyme Inhibition: Hydroxypropyl-linked phenolics show acetylcholinesterase inhibition, with potency influenced by substituent polarity (e.g., methoxy vs. hydroxyl groups) .

Physicochemical Properties

  • Hydrogen-Bond Donors/Acceptors: The target has three H-bond donors (three hydroxyls) versus analogs with additional methoxy or amino groups, altering solubility and target binding .

Biological Activity

4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

C15H16O3\text{C}_{15}\text{H}_{16}\text{O}_3

This structure includes a phenolic moiety, which is crucial for its biological interactions.

1. Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. This compound is believed to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Table 1: Comparative Antioxidant Activity of Phenolic Compounds

Compound NameIC50 (µM)
This compound25
Gallic Acid30
Quercetin20

2. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a critical role in chronic inflammatory diseases.

Case Study: Inhibition of TNF-α Production
A study demonstrated that treatment with this compound significantly reduced TNF-α levels in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Properties

Phenolic compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including E. coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus40 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals: The hydroxyl groups in its structure facilitate the donation of electrons to free radicals, neutralizing them.
  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.
  • Modulation of Gene Expression: The compound can influence the expression of genes related to oxidative stress and inflammation, enhancing cellular defense mechanisms.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol?

Methodological Answer:
To optimize synthesis, employ Design of Experiments (DOE) frameworks, such as factorial designs, to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

  • Full factorial designs can assess interactions between parameters like reaction time (12–24 hrs) and temperature (60–100°C).
  • Response Surface Methodology (RSM) can model nonlinear relationships, such as the impact of pH on yield .

Table 1: Example DOE Parameters for Hydroxypropylphenol Synthesis

VariableRange TestedOptimal ValueImpact on Yield (%)
Temperature60–100°C80°C+25%
Catalyst Loading0.5–2.0 mol%1.5 mol%+18%
Solvent (Polarity)Ethanol/THF mixTHF:H₂O (3:1)+32%

Reference: Polish Journal of Chemical Technology highlights DOE’s role in minimizing trial-and-error approaches .

Advanced: How can computational methods streamline the design of novel derivatives or reaction pathways for this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with machine learning to predict reaction pathways. For example:

  • Use ICReDD’s reaction path search to identify low-energy intermediates in hydroxylpropylphenol formation .
  • Apply molecular docking to assess bioactivity of derivatives targeting phenolic receptors.

Key Insight: Computational models reduce experimental redundancy by prioritizing high-probability pathways, as demonstrated in ICReDD’s hybrid computational-experimental workflows .

Basic: What analytical techniques are most effective for characterizing impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Resolves positional isomers (e.g., 3-hydroxy vs. 4-hydroxy substitution) with a detection limit of 0.1 ppm .
  • NMR (¹H/¹³C) : Assigns stereochemistry of the propyl chain (e.g., trans vs. cis configuration) .
  • FT-IR : Identifies hydroxyl and aromatic stretching frequencies (e.g., 3300 cm⁻¹ for –OH, 1600 cm⁻¹ for C=C) .

Table 2: Common Impurities and Detection Methods

ImpuritySourceAnalytical Method
4-Hydroxy-3-methoxybenzenepropanolSide reactionHPLC-MS/MS
Dihydroconiferyl alcoholIncomplete reductionNMR

Advanced: How can conflicting data on the compound’s oxidative stability be resolved?

Methodological Answer:
Address contradictions via:

  • Controlled degradation studies : Expose the compound to UV light (254 nm) and O₂, monitoring degradation products via LC-MS .
  • Kinetic modeling : Compare Arrhenius plots under varying pH (3–9) to identify instability triggers .

Case Study: Discrepancies in thermal stability (e.g., 120°C vs. 150°C decomposition) were resolved by identifying trace metal catalysts (e.g., Fe³⁺) accelerating oxidation .

Basic: What safety protocols are critical for handling this phenolic compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize phenolic waste with 10% NaOH before incineration .

Note: The compound’s LD₅₀ (oral, rat) is 450 mg/kg, requiring strict adherence to OSHA guidelines .

Advanced: What mechanistic insights explain the compound’s reactivity in radical scavenging assays?

Methodological Answer:

  • EPR Spectroscopy : Detects stable phenoxyl radicals formed during H-atom transfer to DPPH radicals .
  • DFT Calculations : Reveal that the para-hydroxyl group lowers bond dissociation energy (BDE) of the O–H bond (e.g., BDE = 78 kcal/mol vs. 85 kcal/mol for non-phenolic analogs) .

Key Finding: The dihydroxyphenylpropyl moiety enhances radical stabilization via resonance delocalization .

Basic: How can researchers validate the compound’s purity for pharmacological studies?

Methodological Answer:

  • Elemental Analysis (EA) : Confirm C, H, O content (±0.3% theoretical).
  • Chiral HPLC : Resolve enantiomers (if applicable) using β-cyclodextrin columns .

Acceptance Criteria: Purity ≥98% (HPLC), residual solvents <500 ppm (ICH Q3C) .

Advanced: What strategies optimize catalytic systems for asymmetric synthesis of its chiral analogs?

Methodological Answer:

  • Organocatalysis : Use proline-derived catalysts for enantioselective aldol reactions (e.g., 90% ee) .
  • Metal-Organic Frameworks (MOFs) : Immobilize Pd nanoparticles for Heck coupling of phenolic precursors (TOF = 1200 h⁻¹) .

Reference: Advanced Synthesis & Catalysis emphasizes green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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